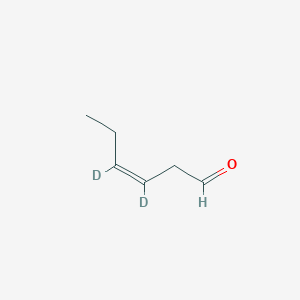

(Z)-3,4-Dideuteriohex-3-enal

Beschreibung

Significance of Isotopic Labeling in Contemporary Organic Chemistry

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. nih.gov This seemingly subtle change creates a "tag" that can be tracked throughout a chemical reaction without significantly altering the chemical properties of the molecule. wikipedia.orgpkusz.edu.cn Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently used because they are non-radioactive and can be detected using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. wikipedia.org This allows chemists to determine the fate of specific atoms, map metabolic pathways, and elucidate complex reaction mechanisms. wikipedia.orgpkusz.edu.cn

The Foundational Role of Deuterium in Mechanistic Elucidation Studies

A primary KIE, where the C-H/D bond is broken in the rate-determining step, typically results in a significant rate difference (kH/kD > 1.5). rsc.org Conversely, a secondary KIE, where the C-H/D bond is not broken but is located near the reaction center, can also provide valuable information about changes in hybridization or steric environment during the reaction, though the effect on the rate is smaller. nih.gov

The Compound (Z)-3,4-Dideuteriohex-3-enal as a Prototypical Research Probe

This compound is a specifically labeled version of (Z)-3-hexenal, a naturally occurring aldehyde known for its characteristic "green grass" aroma. The strategic placement of two deuterium atoms on the carbon-carbon double bond makes it an ideal substrate for investigating reactions that occur at this site. For instance, in conjugate addition reactions, where a nucleophile attacks the β-carbon of the double bond, the use of this deuterated analogue can help to clarify the mechanism.

The synthesis of such specifically deuterated α,β-unsaturated aldehydes can be achieved through various methods, including the reduction of alkynes. For example, 3-hexyn-1-ol (B147329) can be stereoselectively reduced using deuterium gas to form (Z)-3,4-dideuteriohex-3-en-1-ol, which can then be oxidized to the target aldehyde, this compound. Another powerful method for introducing deuterium is through N-heterocyclic carbene (NHC) catalyzed hydrogen-deuterium exchange, which can be applied to a wide range of aldehydes, including α,β-unsaturated ones. wikipedia.org

The following table provides a summary of the key properties of the compounds discussed:

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics |

| (Z)-3-Hexenal | C₆H₁₀O | 98.14 | Unsaturated aldehyde with a characteristic "green grass" scent. |

| This compound | C₆H₈D₂O | 100.16 | Deuterated analogue of (Z)-3-hexenal used as a mechanistic probe. |

| Deuterium | D or ²H | 2.014 | Stable isotope of hydrogen. |

| 3-Hexyn-1-ol | C₆H₁₀O | 98.14 | An unsaturated alcohol precursor for the synthesis of this compound. |

| (Z)-3,4-Dideuteriohex-3-en-1-ol | C₆H₉D₂OH | 102.17 | Intermediate in the synthesis of this compound. |

By employing this compound in detailed kinetic and mechanistic studies, researchers can gain a deeper understanding of fundamental organic reactions, leading to the development of more efficient and selective synthetic methods.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-3,4-dideuteriohex-3-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3/b4-3-/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXANMBISFKBPEX-KKLCAENNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/CC=O)/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z 3,4 Dideuteriohex 3 Enal

Regioselective Incorporation of Deuterium (B1214612) Atoms at Specific Positions

Regioselectivity in the synthesis of (Z)-3,4-Dideuteriohex-3-enal is intrinsically guaranteed by the multi-step synthetic pathway starting from 3-hexyn-1-ol (B147329). chemicalbook.com The catalytic deuteration reaction exclusively targets the C≡C triple bond at the C3 and C4 positions. Other C-H bonds in the molecule remain unaffected by the reaction conditions.

Alternative strategies for regioselective deuteration, such as heterogeneous palladium-catalyzed H-D exchange, typically target activated positions like benzylic C-H bonds and are not applicable to the specific challenge of deuterating the vinylic positions of hexenal (B1195481). nih.govresearchgate.net Similarly, while methods for the deuteration of α,β-unsaturated esters and ketones exist, the reduction of an alkyne remains the most direct and unambiguous method for achieving the desired 3,4-dideuteration pattern. organic-chemistry.org

Control of Olefin Z-Stereochemistry in Deuterated Hex-3-enal Derivatives

The Z-configuration of the double bond is a critical feature of the target molecule. This stereochemical outcome is controlled during the alkyne reduction step. The use of a heterogeneous catalyst like Lindlar's catalyst is paramount. chemicalbook.com The catalyst's surface and the presence of "poisons" like quinoline (B57606) ensure that the deuterium molecule adds in a syn-fashion across the triple bond and that the reaction stops at the alkene stage, preventing over-reduction to the fully saturated alkane.

The E,Z naming system is used to unambiguously define the stereochemistry of trisubstituted and tetrasubstituted alkenes by applying the Cahn-Ingold-Prelog priority rules to the substituents on each carbon of the double bond. pressbooks.pub For this compound, the higher priority groups on C3 (the ethyl group) and C4 (the ethanal group) are on the "same side" (zusammen) of the double bond, defining it as the Z-isomer. The kinetic control afforded by the Lindlar-type catalyst is essential for producing this isomer in high yield. rsc.org

Table 2: Key Steps in the Multi-step Synthesis of this compound

| Step | Precursor | Key Reagents | Intermediate/Product | Key Transformation | Ref. |

|---|---|---|---|---|---|

| 1 | 3-Hexyn-1-ol | D₂ gas, Lindlar's Catalyst (e.g., Pd/CaCO₃, quinoline) | (Z)-3,4-dideuteriohex-3-en-1-ol | Stereospecific and regioselective syn-deuteration of an alkyne to a Z-alkene. | chemicalbook.com |

Advances in Purification and Isolation Techniques for Deuterated Aldehydes

The final step in any synthesis is the purification and isolation of the target compound in high purity. For aldehydes, including deuterated analogues like this compound, a classic and effective method involves the formation of a bisulfite adduct. rochester.edu

This technique relies on the reversible reaction between the aldehyde's carbonyl group and sodium bisulfite (NaHSO₃) to form a charged bisulfite adduct. nih.gov This adduct is typically soluble in water, allowing it to be separated from unreacted organic starting materials or non-aldehydic impurities via liquid-liquid extraction. rochester.edu The key to the process is using a water-miscible solvent like methanol (B129727) or DMF to ensure the initial reaction can occur before separation into aqueous and organic phases. nih.gov The pure aldehyde can then be regenerated from the aqueous layer by basification (e.g., with NaOH), which reverses the adduct formation and allows the aldehyde to be extracted back into an organic solvent. rochester.edu

In addition to this chemical method, standard laboratory techniques such as silica (B1680970) gel column chromatography are also employed, particularly for separating the product from reagents like the oxidant used in the final step. free.fr The choice of purification method depends on the scale of the reaction and the nature of the impurities present.

Spectroscopic and Analytical Characterization of Deuterium Labeled Aldehydes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and stereochemical analysis of organic compounds. Its application to deuterium-labeled molecules like (Z)-3,4-Dideuteriohex-3-enal offers unique advantages in confirming isotopic substitution and defining molecular geometry.

Deuterium (B1214612) Isotope Effects on 1H and 13C NMR Chemical Shifts

The substitution of hydrogen with deuterium induces subtle yet measurable changes in the NMR spectra, known as deuterium isotope effects (DIEs). nih.gov These effects are a powerful tool for structural elucidation and can be observed in both ¹H and ¹³C NMR spectra. nih.govnih.gov DIEs on chemical shifts are defined as the difference between the chemical shift of the non-deuterated and deuterated molecule: ᵏΔ¹³C(D) = δ¹³C(H) − δ¹³C(D), where 'k' is the number of bonds between the deuterium atom and the observed carbon. nih.gov

Generally, deuterium substitution leads to an upfield shift (shielding) for the attached carbon and nearby carbons, a phenomenon attributed to the shorter average bond length of a C-D bond compared to a C-H bond and the consequent change in vibrational energy levels. acs.org However, the magnitude and even the sign of the DIE can be influenced by various structural factors, including hybridization, conjugation, and stereochemistry. nih.gov For instance, in some cases, a downfield shift (deshielding) has been observed for carbonyl carbons upon deuteration of adjacent positions. nih.gov The effects can be transmitted through several bonds, with long-range DIEs being particularly informative for probing molecular conformation and electronic structure. nih.govrsc.org These long-range effects can be transmitted through up to twelve bonds in conjugated π-systems. acs.org

The following table summarizes typical deuterium isotope effects observed on ¹³C NMR chemical shifts:

| Type of Isotope Effect | Number of Bonds (k) | Typical Shift (ppm) | Observations |

| Primary | 1 | -0.2 to -0.6 | Upfield shift on the deuterated carbon. |

| Secondary (α) | 2 | -0.05 to -0.15 | Generally an upfield shift on the adjacent carbon. |

| Secondary (β) | 3 | Smaller, variable | Can be upfield or downfield depending on dihedral angle. |

| Long-range | >3 | Small, variable | Transmitted through space or conjugated systems. |

This table presents generalized data and actual values can vary based on molecular structure and solvent.

Stereochemical Elucidation of this compound via NMR Coupling Analysis

The (Z)-stereochemistry of the double bond in this compound can be unequivocally determined through the analysis of nuclear Overhauser effects (NOE) and scalar coupling constants (J-couplings) in its ¹H NMR spectrum. In the non-deuterated analogue, (Z)-hex-3-enal, the vicinal coupling constant (³J) between the vinylic protons (H3 and H4) is characteristically smaller for the Z-isomer (typically around 10-12 Hz) compared to the E-isomer (typically 15-18 Hz).

Furthermore, advanced NMR techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. For the (Z)-isomer, a spatial proximity and therefore a NOE cross-peak would be expected between the proton at C2 and the protons at C5, which would be absent or significantly weaker in the (E)-isomer.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and isotopic composition of synthesized compounds. For deuterated molecules, it provides a direct measure of the extent and location of deuterium incorporation.

High-Resolution Mass Spectrometry in Elucidating Elemental Composition and Deuterium Content

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. rsc.org For this compound, HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. The expected monoisotopic mass of this compound (C₆H₈D₂O) is different from its non-deuterated counterpart (C₆H₁₀O), and this difference is readily detected by HRMS.

The isotopic distribution pattern in the mass spectrum is also highly informative. The relative intensities of the M, M+1, and M+2 peaks can be used to calculate the percentage of deuterium incorporation. rsc.org A successful synthesis of this compound will show a significant enhancement in the intensity of the peak corresponding to the dideuterated species compared to the natural abundance of isotopes. This allows for the quantification of isotopic purity. rsc.org

Characterization of Fragmentation Patterns of Deuterated α,β-Unsaturated Aldehydes

The fragmentation patterns of α,β-unsaturated aldehydes upon electron ionization (EI) in a mass spectrometer are well-characterized and provide structural information. researchgate.net Common fragmentation pathways for hexenal (B1195481) include α-cleavage, McLafferty rearrangement, and loss of small neutral molecules like CO and C₂H₄. researchgate.net

In this compound, the presence of deuterium atoms at the C3 and C4 positions will alter the masses of the resulting fragment ions. By comparing the fragmentation pattern of the deuterated compound with its non-deuterated analog, the location of the deuterium atoms can be confirmed. For example, a fragment resulting from the loss of the ethyl group (C₅H₅) from the molecular ion of hexenal would be shifted by two mass units in the spectrum of this compound if the deuterium atoms remain in the charged fragment. Analysis of these shifts in the mass-to-charge ratios of the fragments provides conclusive evidence for the specific deuteration pattern. researchgate.net

Advanced Chromatographic Techniques (GC-MS, LC-MS) in the Analysis of Deuterated Aldehyde Mixtures

Chromatographic techniques coupled with mass spectrometry are essential for the separation and identification of components in complex mixtures, including the analysis of deuterated aldehydes and their potential isomers or impurities. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like hexenal. nih.gov The components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This technique can effectively separate this compound from its (E)-isomer and other potential byproducts of the synthesis. The use of deuterated internal standards in GC-MS analysis can improve the precision and accuracy of quantification. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique, especially for less volatile or thermally labile compounds. nih.govacs.org For aldehyde analysis, derivatization is often employed to improve chromatographic separation and ionization efficiency. acs.orglcms.cz Various derivatizing agents, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), are used to convert aldehydes into more readily detectable derivatives. lcms.cz LC-MS can be used to analyze complex biological samples for the presence of specific aldehydes. nih.gov The separation of isotopologues, molecules that differ only in their isotopic composition, can be achieved using specialized chromatographic conditions. acs.orgsci-hub.se

The following table outlines the applications of different chromatographic techniques in the analysis of deuterated aldehydes:

| Technique | Principle | Application for this compound | Key Advantages |

| GC-MS | Separation based on volatility and polarity, followed by mass analysis. | Separation from isomers and impurities, quantification. nih.gov | High resolution separation, sensitive detection. |

| LC-MS | Separation based on partitioning between a mobile and stationary phase, followed by mass analysis. | Analysis of derivatized aldehydes, analysis in complex matrices. nih.govacs.org | Suitable for a wide range of compounds, including non-volatile ones. |

Mechanistic Investigations Utilizing Z 3,4 Dideuteriohex 3 Enal As a Mechanistic Probe

Kinetic Isotope Effects (KIEs) in Reactions Involving C-D Bonds at the Dideuterated Positions

Kinetic isotope effects are defined as the ratio of the rate constant of a reaction with a lighter isotope (kH) to that with a heavier isotope (kD). wikipedia.org By measuring these effects with (Z)-3,4-Dideuteriohex-3-enal, chemists can deduce whether the C-D bonds at the 3 and 4 positions are directly involved in the rate-determining step of a reaction.

A primary deuterium (B1214612) kinetic isotope effect (kH/kD) is observed when a C-D bond is broken or formed in the rate-determining step of a reaction. libretexts.orglibretexts.org The magnitude of this effect is typically in the range of 1 to 8, with larger values suggesting a more significant role of the C-D bond cleavage in the transition state. libretexts.orglibretexts.org For reactions involving this compound where a C-D bond at either the 3 or 4 position is cleaved, a significant primary KIE would be expected.

For instance, in a hypothetical base-catalyzed isomerization reaction where a proton (or deuteron) is abstracted from the C-4 position in the rate-determining step, a substantial primary KIE would be anticipated. The observation of a kH/kD value significantly greater than 1 would provide strong evidence for this mechanistic step. csbsju.edumsu.edu Conversely, a kH/kD value close to 1 would suggest that the C-D bond is not broken in the rate-limiting step.

Table 1: Hypothetical Primary KIE Data for Reactions of this compound

| Reaction Type | Proposed Rate-Determining Step | Expected kH/kD |

| Base-catalyzed isomerization | C-4-D bond cleavage | > 2 |

| Acid-catalyzed hydration | Protonation of the carbonyl oxygen | ~ 1 |

| Reduction with a hydride reagent | Attack at the carbonyl carbon | ~ 1 |

This table presents hypothetical data to illustrate the expected primary kinetic isotope effects for different reaction types involving this compound. The actual observed values would depend on the specific reaction conditions and the nature of the transition state.

Secondary kinetic isotope effects occur when the isotopic substitution is at a position remote from the site of bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than primary KIEs but can still provide valuable information about changes in the transition state geometry. wikipedia.orgprinceton.edu For this compound, secondary KIEs could be observed in reactions where the hybridization of the C-3 or C-4 carbons changes in the transition state.

For example, in a nucleophilic addition to the carbonyl carbon, the hybridization of the C-3 and C-4 carbons might change from sp2 to a more sp3-like character in the transition state. This rehybridization can lead to a small but measurable secondary KIE. An inverse KIE (kH/kD < 1) might be observed if the C-D bonds become more sterically hindered in the transition state, while a normal KIE (kH/kD > 1) could indicate a loosening of these bonds. wikipedia.org

Table 2: Hypothetical Secondary KIE Data for Reactions of this compound

| Reaction Type | Proposed Transition State Change | Expected kH/kD |

| Nucleophilic addition to the carbonyl | Rehybridization of C-3 and C-4 from sp2 towards sp3 | 0.9 - 1.1 |

| Diels-Alder reaction | Formation of new C-C bonds remote from the deuterated positions | ~ 1 |

| Ene reaction | Concerted transfer of a hydrogen atom and bond reorganization | > 1 (if C-4 is involved in hyperconjugation) |

This table presents hypothetical data to illustrate the expected secondary kinetic isotope effects for different reaction types involving this compound. The actual observed values would depend on the specific reaction conditions and the subtle electronic and steric changes in the transition state.

The careful analysis of both primary and secondary kinetic isotope effects can allow for a detailed reconstruction of the reaction's rate-determining step and the geometry of its transition state. princeton.edu A significant primary KIE directly implicates the cleavage of the labeled bond in the slowest step of the reaction. libretexts.org The magnitude of the primary KIE can also provide clues about the linearity of the bond-breaking process in the transition state. csbsju.edu

Secondary KIEs, while more subtle, can reveal changes in the vibrational environment of the C-D bonds during the transition state. For example, a normal secondary KIE (kH/kD > 1) suggests that the vibrational frequencies of the C-D bonds are lower in the transition state compared to the ground state, indicating a loosening of the bonds. Conversely, an inverse secondary KIE (kH/kD < 1) implies a stiffening of these bonds in the transition state. By combining these pieces of information, a more complete picture of the transition state structure can be assembled.

Elucidation of Organic Reaction Mechanisms through Deuterium Labeling

The strategic placement of deuterium atoms in this compound allows for the tracing of atoms throughout a reaction sequence, providing unambiguous evidence for or against proposed mechanisms.

Pericyclic reactions, such as electrocyclic reactions, cycloadditions, and sigmatropic rearrangements, proceed through concerted transition states where multiple bonds are formed and broken simultaneously. msu.edu The use of this compound can be instrumental in studying these pathways.

For instance, in a potential intramolecular Diels-Alder reaction, the stereochemical fate of the deuterium atoms at C-3 and C-4 would be dictated by the concerted nature of the cycloaddition. The preservation of the relative stereochemistry of the deuterium atoms in the product would provide strong evidence for a concerted mechanism. Any scrambling of the deuterium labels would suggest a stepwise process involving intermediates.

Similarly, in a libretexts.orglibretexts.org-sigmatropic rearrangement (Cope rearrangement) of a derivative of this compound, the position of the deuterium atoms in the product would be highly predictable for a concerted mechanism. Deviation from this predicted outcome would point towards alternative, non-concerted pathways.

The deuterium labels in this compound can be used to probe the regioselectivity and stereoselectivity of nucleophilic addition and elimination reactions. In the case of nucleophilic addition to the α,β-unsaturated aldehyde system, the initial site of attack (either the carbonyl carbon or the β-carbon in a conjugate addition) can be determined by analyzing the position of the deuterium atoms in the resulting product.

For example, in a 1,4-conjugate addition of a nucleophile, the deuterium at the C-4 position would remain in the product, while the deuterium at the C-3 position might be retained or lost depending on the subsequent protonation steps. Conversely, in a 1,2-addition to the carbonyl group, both deuterium atoms at C-3 and C-4 would be retained in their original positions in the initial adduct.

Elimination reactions starting from a derivative of this compound can also be investigated. By observing whether the elimination of a leaving group involves the removal of a deuterium atom from either the C-3 or C-4 position, the regiochemistry of the elimination (e.g., E1cb, E2) can be determined. A significant primary kinetic isotope effect would be expected if the C-D bond is broken in the rate-determining step of the elimination.

Understanding Rearrangement and Isomerization Pathways

The isomerization of (Z)-3-hexenal to (E)-2-hexenal, a key process in the biosynthesis of "leaf aldehydes" in plants, provides a clear example of how isotopic labeling can illuminate reaction pathways. While direct studies utilizing pre-synthesized this compound are not extensively documented in publicly available literature, the principles of its utility can be understood from related experiments. For instance, studies on the enzymatic isomerization of (Z)-3-hexenal in the presence of deuterium oxide (D₂O) have been particularly revealing.

In a pivotal study on (Z)-3:(E)-2-hexenal isomerase, an enzyme responsible for producing the characteristic "green leaf" aroma in plants, the reaction was conducted in a deuterated solvent. nih.gov This experiment was designed to trace the movement of protons during the isomerization process. The researchers observed that the enzymatic conversion of (Z)-3-hexenal resulted in the specific incorporation of a deuterium atom at the C4 position of the product, (E)-2-hexenal. nih.gov This finding strongly suggests a keto-enol tautomerism mechanism, where a proton (or in this case, a deuteron) is added to the C4 position during the formation of an enol intermediate.

Table 1: Mechanistic Implications of Deuterium Incorporation in Hexenal (B1195481) Isomerization

| Experimental Condition | Observed Outcome | Mechanistic Interpretation |

| Enzymatic isomerization of (Z)-3-hexenal in D₂O | Incorporation of deuterium at the C4 position of (E)-2-hexenal. nih.gov | The reaction proceeds through a keto-enol intermediate. A catalytic residue in the enzyme active site likely facilitates the abstraction of a proton from C4 and its replacement with a deuteron (B1233211) from the solvent. |

| Use of a suicide substrate (3-hexyn-1-al) | Irreversible inhibition of the isomerase. nih.gov | This further supports the proposed mechanism, as the enzyme likely attempts to catalyze a similar reaction with the alkyne, leading to the formation of a reactive species that covalently binds to and inactivates the enzyme. |

The use of this compound as the starting material in such an experiment would provide complementary information. By observing the position and potential loss of the pre-installed deuterium atoms in the product, researchers could further map the stereochemistry and precise steps of the rearrangement.

Isotopic Labeling Studies in Biochemical Pathways (Pre-clinical and In Vitro Applications)

The application of isotopically labeled compounds like this compound extends into the realm of biochemistry, where they are invaluable for tracing metabolic pathways and understanding enzyme function. The carbon-deuterium bond is stronger than a carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down reactions where this bond is broken. scirp.org This property, along with the mass difference, makes deuterated compounds excellent tools for metabolic and enzymatic analysis.

Tracing Metabolic Fates of Deuterated α,β-Unsaturated Aldehydes

α,β-Unsaturated aldehydes are a class of reactive molecules that can be formed in biological systems through processes like lipid peroxidation. Understanding their metabolic fate is crucial, as they can interact with cellular nucleophiles such as proteins and DNA. thegoodscentscompany.com Isotopic labeling is a key strategy for tracking these molecules.

While specific metabolic tracing studies on this compound are not widely reported, the principles are well-established. A deuterated aldehyde, when introduced into a biological system (such as cell cultures or tissue homogenates), can be traced using mass spectrometry-based techniques. thegoodscentscompany.com The distinct mass of the deuterated compound and its metabolites allows them to be differentiated from their endogenous, non-deuterated counterparts. foodb.ca

Table 2: Potential Applications of this compound in Metabolic Tracing

| Metabolic Pathway | Expected Deuterated Metabolites | Analytical Approach |

| Oxidation | (Z)-3,4-Dideuteriohex-3-enoic acid | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Reduction | (Z)-3,4-Dideuteriohex-3-en-1-ol | GC-MS or LC-MS |

| Glutathione Conjugation | Glutathione adducts containing the deuterated hexenal moiety | LC-MS/MS |

These studies can provide quantitative data on the flux through different metabolic pathways, helping to determine the primary routes of detoxification for such aldehydes.

Probing Enzyme Catalysis and Substrate Specificity with Deuterated Substrates

Deuterated substrates are instrumental in probing the mechanisms of enzyme-catalyzed reactions. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, can provide evidence for which bonds are broken in the rate-determining step of a reaction.

For an enzyme that metabolizes this compound, a slower rate of reaction compared to the non-deuterated version would imply that the cleavage of a C-D bond at either the 3 or 4 position is involved in the rate-limiting step. This information is critical for understanding the catalytic mechanism.

The study of (Z)-3:(E)-2-hexenal isomerase again provides a relevant example. The finding that a suicide substrate, 3-hexyn-1-al, irreversibly inhibits the enzyme suggests a mechanism where the enzyme's catalytic machinery interacts directly with the C3-C4 region of the substrate. nih.gov Using this compound would allow for a direct test of the KIE for the isomerization, providing further insight into the transition state of the reaction.

Table 3: Hypothetical Enzyme-Substrate Interaction Study

| Enzyme Class | Potential Reaction | Information Gained from using this compound |

| Isomerases | Isomerization to (E)-2-hexenal | Measurement of KIE to determine if C-D bond cleavage is rate-limiting. nih.gov |

| Dehydrogenases | Oxidation to the corresponding carboxylic acid | Determination of whether the abstraction of the aldehydic proton or a proton at the C4 position is involved in the rate-determining step. |

| Reductases | Reduction of the aldehyde or the double bond | Probing the stereochemistry of hydrogen (deuterium) addition to the double bond or carbonyl group. |

Computational and Theoretical Chemistry Studies of Deuterated α,β Unsaturated Aldehydes

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and energetics of (Z)-3,4-Dideuteriohex-3-enal. These methods solve the electronic Schrödinger equation to determine the molecule's ground-state energy, electron density, and optimal geometry.

Detailed DFT calculations reveal that, like other α,β-unsaturated aldehydes, this compound exists as a mixture of conformers, primarily the s-trans and s-cis forms, which arise from rotation around the C2-C3 single bond. Computational studies on analogous compounds show that the s-trans conformer is generally more stable due to reduced steric hindrance between the ethyl group and the formyl group. The energy difference between these conformers is typically small, allowing for the presence of both at room temperature.

The introduction of deuterium (B1214612) at the C3 and C4 positions has a subtle but significant impact on the molecule's energetics, primarily through its effect on the zero-point vibrational energy (ZPVE). The C-D bond has a lower vibrational frequency than the C-H bond, resulting in a lower ZPVE for the deuterated molecule. This difference is a key factor in understanding kinetic isotope effects in reactions involving this compound.

Table 1: Predicted Geometrical Parameters and Relative Energies for Conformers of this compound Illustrative data based on DFT calculations (B3LYP/6-311+G(d,p) level of theory) for similar α,β-unsaturated aldehydes.

| Parameter | s-trans Conformer | s-cis Conformer |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | ~1.5 - 2.5 |

| C1=O Bond Length (Å) | ~1.21 | ~1.21 |

| C2-C3 Bond Length (Å) | ~1.46 | ~1.47 |

| C3=C4 Bond Length (Å) | ~1.34 | ~1.34 |

| O=C1-C2-C3 Dihedral Angle (°) | 180 | 0 |

| Dipole Moment (Debye) | ~3.5 | ~3.2 |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Predictions

While quantum mechanics is ideal for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to model the dynamic behavior of this compound over time. MD simulations treat atoms as classical particles and use force fields—sets of parameters that describe the potential energy of the system—to calculate the forces between atoms and predict their motion.

For this compound, MD simulations can provide critical insights into its conformational flexibility in various environments, such as in aqueous solution or interacting with a biological membrane. By simulating the molecule's trajectory, researchers can map the potential energy surface and identify the most populated conformational states and the pathways for interconversion between them. This is particularly useful for understanding how the molecule adapts its shape in response to its surroundings.

Furthermore, MD simulations can be used to predict reactivity by analyzing intermolecular interactions. For example, simulations can model the approach of a reactant, such as a nucleophile for a Michael addition reaction, to the aldehyde. By analyzing the frequency and geometry of these encounters, one can infer the most likely sites of attack and how solvation might influence the reaction pathway. Such simulations have been effectively used to complement experimental studies, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), to understand how inhibitors bind to enzymes or how proteins interact with lipid membranes. nih.gov

Computational Modeling of Reaction Pathways and Transition States of Deuterated Aldehydes

Computational modeling is a cornerstone for understanding the complex reaction mechanisms available to α,β-unsaturated aldehydes. For this compound, these reactions include isomerization, oxidation, and nucleophilic additions. Theoretical studies can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

One relevant reaction pathway is the isomerization from a (Z)-3-enal to a more stable, conjugated (E)-2-enal, a process observed in related biological systems. copernicus.org Computational modeling of this reaction would involve locating the transition state for the proton/deuteron (B1233211) transfer and C=C bond migration. The calculated activation energy (the energy barrier of the transition state) determines the reaction rate.

The presence of deuterium at the C3 and C4 positions is predicted to have a measurable impact on reaction rates, an effect known as the Kinetic Isotope Effect (KIE). By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated isotopologues, the KIE can be predicted. For reactions where a C-D bond is broken in the rate-determining step, a significant primary KIE is expected. For the isomerization of this compound, breaking the C4-D bond would be involved, leading to a slower reaction rate compared to its all-hydrogen counterpart. Computational studies on the oxidation of hexanal (B45976) have shown that H-abstraction from the C4 position is a viable pathway, suggesting that deuteration at this site would influence its atmospheric chemistry. copernicus.orgresearchgate.netresearchgate.net

Table 2: Illustrative Calculated Activation Energies for Plausible Reactions of Hexenals Data based on DFT (B3LYP, ωB97X-D) and higher-level methods (CCSD(T)) from studies on hexanal and other unsaturated aldehydes.

copernicus.org| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| OH Radical Abstraction at C4 (Hexanal) | RHF-RCCSD(T)-F12a//ωB97X-D | |

| Isomerization (Z)-3-enal to (E)-2-enal | DFT (B3LYP/6-31G*) | |

| Michael Addition of Thiol | DFT (B3LYP/TZVP) |

Prediction of Spectroscopic Data for this compound

Computational chemistry is a highly valuable tool for predicting and interpreting the spectroscopic signatures of molecules. For this compound, this includes its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic positions (the Hessian matrix). While the harmonic approximation is a good starting point, more accurate predictions require anharmonic calculations, which account for the non-quadratic nature of the potential energy surface. researchgate.netq-chem.comualberta.ca

For this compound, the most significant spectral changes compared to the non-deuterated compound are expected in the C-H stretching and bending regions. The C-D stretching vibrations appear at significantly lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2900-3100 cm⁻¹). Similarly, the C-D bending modes are shifted to lower wavenumbers. These predictable shifts are invaluable for confirming successful and site-specific deuteration in synthesized samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. Calculations can predict ¹H, ¹³C, and ²H NMR spectra. researchgate.net In the ¹H NMR spectrum of this compound, the signals for the protons at C3 and C4 would be absent. The signal for the C2 methylene (B1212753) protons would simplify from a complex multiplet to a doublet due to coupling only with the aldehydic proton. In the ¹³C NMR, the carbons bonded to deuterium (C3 and C4) would exhibit a characteristic triplet splitting pattern in a proton-decoupled spectrum due to coupling with the spin-1 deuterium nucleus, and their resonance would be slightly shifted upfield (isotope shift). A ²H NMR spectrum would show two distinct signals corresponding to the two non-equivalent deuterium atoms at the C3 and C4 positions.

Table 3: Predicted Key Spectroscopic Data for this compound Illustrative data based on anharmonic DFT calculations and GIAO-DFT methods for analogous compounds.

| Spectroscopic Data Type | Feature | Predicted Value |

|---|---|---|

| IR Frequencies (cm⁻¹) | C=O Stretch | |

| C=C Stretch | ||

| C-D Stretch (vinylic) | ||

| ¹H NMR Chemical Shifts (ppm) | -CHO (H1) | |

| -CH₂- (H2) | ||

| -CH₃ (H6) | ||

| ¹³C NMR Chemical Shifts (ppm) | C1 (Carbonyl) | |

| C3 (Vinylic, deuterated) | ||

| C4 (Vinylic, deuterated) |

Advanced Applications of Z 3,4 Dideuteriohex 3 Enal in Chemical Research

Utilization as Internal Standards in Quantitative Analytical Methodologies

The accurate quantification of volatile compounds like (Z)-3-hexenal in complex samples such as food, plant tissues, and biological fluids is a significant analytical challenge. The inherent volatility, potential for degradation, and the influence of the sample matrix can lead to inaccuracies. (Z)-3,4-Dideuteriohex-3-enal is an ideal internal standard to overcome these issues in mass spectrometry-based methods.

Stable Isotope Dilution Assays for High-Precision Quantification

Stable Isotope Dilution Analysis (SIDA) is a premier method for the precise quantification of chemical compounds. The technique involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of preparation. nih.gov Because the deuterated standard is chemically identical to the natural analyte ((Z)-3-hexenal), it behaves in the same way during extraction, derivatization, and injection into the analytical instrument. nih.gov

Any loss of the analyte during sample workup will be accompanied by a proportional loss of the internal standard. The final quantification is based on the ratio of the mass spectrometric signal of the analyte to that of the known amount of the added standard. This approach effectively cancels out variations in recovery, leading to highly accurate and reproducible results. researchgate.net This methodology has been successfully applied to quantify numerous volatile aldehydes in various matrices. nih.govresearchgate.netresearchgate.net

The key to SIDA is the ability of the mass spectrometer to differentiate between the analyte and the internal standard based on their mass difference. The two deuterium (B1214612) atoms in this compound give it a molecular weight that is two mass units higher than its non-deuterated counterpart.

| Compound | Chemical Formula | Molecular Weight (g/mol) | Typical Mass-to-Charge Ratio (m/z) of Molecular Ion [M]⁺ |

|---|---|---|---|

| (Z)-3-Hexenal | C₆H₁₀O | 98.14 | 98 |

| This compound | C₆H₈D₂O | 100.15 | 100 |

Mitigation of Matrix Effects and Enhancement of Analytical Accuracy

Matrix effects are a major source of error in quantitative analysis, particularly when using techniques like electrospray ionization mass spectrometry (ESI-MS). Components of the sample matrix can interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal and, consequently, an inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. smolecule.com Since the deuterated standard co-elutes with the analyte from the gas or liquid chromatography column and has the same ionization efficiency, it is affected by the sample matrix in precisely the same way as the non-deuterated (Z)-3-hexenal. By measuring the ratio of the two signals, the matrix effect is normalized, ensuring that the calculated concentration is independent of these interferences. nih.gov Research on the simultaneous analysis of multiple aldehydes has confirmed that using a dedicated deuterated internal standard for each analyte significantly improves precision and accuracy compared to using a single, different standard for all compounds. nih.gov

Development of Deuterated Probes for Biological and Chemical Systems (Excluding Human Clinical Contexts)

Deuterated compounds are invaluable as probes for tracing the pathways of molecules in biological and chemical systems. Because the substitution of hydrogen with deuterium results in a minimal change to the molecule's chemical properties, it can participate in reactions and metabolic processes just like its natural counterpart, but its journey and fate can be tracked by mass spectrometry.

Investigation of Oxidative Stress and Lipid Peroxidation Mechanisms

Lipid peroxidation is a key process in cellular injury resulting from oxidative stress, where polyunsaturated fatty acids are attacked by reactive oxygen species, leading to a cascade of reactions that produce various breakdown products, including aldehydes. caymanchem.com (Z)-3-hexenal is known to be a specific product of the enzymatic oxidation of ω-3 fatty acids, such as alpha-linolenic acid, via the lipoxygenase (LOX) pathway. researchgate.nettandfonline.comnih.gov

This compound can be used as a tracer to study the dynamics of lipid peroxidation. For instance, researchers can introduce a deuterated precursor, such as deuterated linolenic acid, into a cell culture or model system. The subsequent detection of this compound provides definitive evidence that it was newly synthesized through the lipid peroxidation pathway under the experimental conditions. This allows for the differentiation between the de novo synthesis of the aldehyde in response to a stimulus (e.g., an oxidant) and the pre-existing pool of the compound, offering clear insights into the flux and mechanisms of oxidative damage.

Applications in Enzymology and Metabolic Profiling

Metabolic profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. This compound is an excellent tool for these studies. The enzymatic formation of (Z)-3-hexenal in plants is well-documented and involves the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL). researchgate.netnih.gov Once formed, aldehydes can be further metabolized by enzymes like aldehyde dehydrogenases (ALDH) and alcohol dehydrogenases (ADH). mdpi.com

By introducing this compound into a biological system (e.g., a plant extract or a microbial culture), researchers can trace its metabolic fate. For example, its reduction to (Z)-3,4-Dideuteriohex-3-en-1-ol can be monitored by tracking the corresponding mass shift in a GC-MS or LC-MS analysis. This allows for the identification of active metabolic pathways and the characterization of the enzymes involved. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can also provide mechanistic details about the rate-limiting steps of enzymatic reactions. nih.gov

| Compound | Role | Chemical Formula | Monitored Mass (m/z) |

|---|---|---|---|

| This compound | Deuterated Substrate | C₆H₈D₂O | 100 |

| (Z)-3,4-Dideuteriohex-3-en-1-ol | Potential Deuterated Metabolite (via reduction) | C₆H₁₀D₂O | 102 |

Role in the Development of Novel Synthetic Methodologies and Catalysts

The targeted synthesis of isotopically labeled compounds like this compound is itself a challenge that can drive the development of new synthetic methods. Achieving deuteration at specific, non-exchangeable positions, particularly on a double bond within a reactive aldehyde, requires precise chemical strategies. Methodologies for creating such molecules often involve multi-step syntheses using deuterated building blocks or specialized catalytic reactions, such as using Wilkinson's catalyst for the deuteration of an alkene precursor followed by oxidation. imreblank.ch Advances in organocatalysis are also providing new routes for the synthesis of deuterated aldehydes. researchgate.net

Furthermore, once synthesized, this compound can serve as a mechanistic probe in the development of new catalysts. The kinetic isotope effect associated with the C-D bonds can be exploited to understand reaction mechanisms. For example, if a novel catalyst is designed to perform a reaction at the C3=C4 double bond, comparing the reaction rate of (Z)-3-hexenal with that of this compound can reveal whether the cleavage of a C-H (or C-D) bond at that position is part of the rate-determining step. This information is crucial for optimizing catalyst design and performance.

Q & A

Basic Research Questions

Q. How can (Z)-3,4-Dideuteriohex-3-enal be synthesized with high isotopic purity for research applications?

- Methodological Answer : The synthesis typically involves deuterium incorporation at the 3,4 positions of hex-3-enal. A common approach is catalytic deuteration of alkynol precursors like 3-hexyn-1-ol using deuterium gas (D₂) in the presence of palladium or platinum catalysts. Post-synthesis, purification via fractional distillation or preparative GC ensures isotopic purity (>98%). Isotopic labeling efficiency should be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. What analytical techniques are most effective for confirming the structure and isotopic labeling of this compound?

- Methodological Answer :

- GC-MS : Quantifies isotopic enrichment by analyzing mass fragments (e.g., m/z shifts for deuterated vs. non-deuterated species).

- ²H-NMR : Directly detects deuterium incorporation at specific positions, with signal splitting patterns confirming the (Z)-configuration.

- IR Spectroscopy : Identifies characteristic C-D stretching vibrations (~2100 cm⁻¹).

Cross-validation with deuterated standards (e.g., dimethylphenol-d3 or di-n-hexyl phthalate-d10) ensures accuracy .

Advanced Research Questions

Q. How do the isotopic effects of deuterium at the 3,4 positions influence the compound’s reactivity in Diels-Alder or oxidation reactions?

- Methodological Answer : Kinetic isotope effects (KIEs) can reduce reaction rates due to stronger C-D bonds. For example, in Diels-Alder reactions, deuterium at the dienophile’s β-position may lower electron density, altering regioselectivity. Computational modeling (DFT) paired with experimental kinetic studies (e.g., comparing k_H/k_D ratios) quantifies these effects. Controlled experiments under inert atmospheres prevent isotopic exchange .

Q. How can researchers resolve contradictions in spectral data when characterizing deuterated analogs like this compound?

- Methodological Answer : Discrepancies in NMR or MS data often arise from incomplete deuteration or isotopic scrambling. Strategies include:

- Multi-Technique Validation : Combine ¹H/²H-NMR, high-resolution MS, and isotopic dilution assays.

- Dynamic Sampling : Monitor reaction intermediates via in-situ FTIR to detect unintended deuteration pathways.

- Control Experiments : Compare with non-deuterated analogs to isolate isotopic contributions .

Q. What strategies optimize the use of this compound in tracing metabolic pathways in biochemical studies?

- Methodological Answer :

- Isotopic Tracer Design : Incorporate the compound into lipid oxidation pathways, leveraging its aldehyde group for Schiff base formation with proteins.

- LC-MS/MS Analysis : Use selective reaction monitoring (SRM) to track deuterated metabolites in biological matrices.

- Quenching Protocols : Rapid freezing or enzyme inhibitors (e.g., aldehyde dehydrogenase inhibitors) prevent post-sampling degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.